molecular formula C10H9N B1663985 1-Phenylpyrrole CAS No. 635-90-5

1-Phenylpyrrole

Cat. No.: B1663985
CAS No.: 635-90-5
M. Wt: 143.18 g/mol
InChI Key: GEZGAZKEOUKLBR-UHFFFAOYSA-N
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Description

1-Phenylpyrrole is an organic compound with the molecular formula C₁₀H₉N. It is a derivative of pyrrole, where a phenyl group is attached to the nitrogen atom of the pyrrole ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Scientific Research Applications

Mechanism of Action

Target of Action

1-Phenylpyrrole is a chemical analog of the natural antifungal compound pyrrolnitrin . Its primary targets are the fungal osmotic signal transduction pathway and the cytochrome P-450 dependent monooxygenase activity in microsomes from rat liver . The compound’s perception by a typical fungal hybrid histidine kinase (HHK) activates the fungal osmotic signal transduction pathway .

Mode of Action

This compound interacts with its targets, leading to several physiological impacts on the pathogen. These include membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites leading to hyphal swelling and burst . The compound’s interaction with the HHK can lead to point mutations that confer fungicide resistance and affect its sensor domain .

Biochemical Pathways

The compound affects the fungal osmotic signal transduction pathway . This pathway’s activation ultimately leads to MAPK-phosphorylation and activation of an adaptive response either through transcriptional activation in the nucleus or through the regulation of cytoplasmic proteins . The RR Skn7, under control of Ypd1, is also involved in the transcriptional regulation in response to this compound treatment .

Result of Action

The result of this compound’s action includes severe physiological impacts on the pathogen, such as membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites leading to hyphal swelling and burst . It also leads to the activation of an adaptive response either through transcriptional activation in the nucleus or through the regulation of cytoplasmic proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the original compound pyrrolnitrin from which this compound is derived was found to be stable for 30 days in the soil but sensitive to light decomposition . Therefore, factors such as light exposure and soil conditions could potentially influence the action of this compound.

Safety and Hazards

1-Phenylpyrrole may cause eye irritation, skin irritation, and respiratory irritation . It is advised against food, drug, pesticide, or biocidal product use .

Future Directions

The twisted intramolecular charge transfer mechanism for 1-Phenylpyrrole in acetonitrile supports dual fluorescence, supporting its solvatochromic red-shift and polar solvent . This could be an interesting area for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpyrrole can be synthesized through several methods. One common method involves the reaction of pyrrole with phenyl halides in the presence of a palladium catalyst. For example, the cross-coupling of bromobenzene with 1-pyrrolylzinc chloride in the presence of a palladium catalyst yields this compound . Another method involves the reaction of acetophenone oxime with acetylene in the presence of potassium hydroxide and dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

1-phenylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZGAZKEOUKLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79799-71-6
Record name 1H-Pyrrole, 1-phenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79799-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60212905
Record name 1-Phenylpyrrole
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

635-90-5
Record name 1-Phenylpyrrole
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URL https://commonchemistry.cas.org/detail?cas_rn=635-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Phenylpyrrole
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Record name 1-Phenylpyrrole
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Record name 1-Phenylpyrrole
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Record name 1-phenylpyrrole
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Record name 1-PHENYLPYRROLE
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Synthesis routes and methods

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrrole (104 μL, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: hexanes) to provide 130 mg (91% isolated yield) of the desired product as a white solid.
Quantity
104 μL
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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